

An In-Depth Technical Guide to N-t-Boc-1adamantylamine-d15

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Compound of Interest

Compound Name: N-t-Boc-1-adamantylamine-d15

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-t-Boc-1-adamantylamine-d15 is a deuterated analog of N-t-Boc-1-adamantylamine. This isotopically labeled compound serves as a crucial intermediate in the synthesis of deuterated amantadine and is primarily utilized as an internal standard for quantitative analysis in mass spectrometry-based assays. Its high isotopic purity and chemical similarity to its non-deuterated counterpart make it an invaluable tool in pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications where precise quantification is paramount. This guide provides a comprehensive overview of its properties, a plausible synthesis route, and its application in analytical methodologies.

Chemical Properties and Identification

N-tert-Butoxycarbonyl-1-adamantylamine-d15 is a saturated tricycle with a deuterated adamantane core, protected at the amine group with a tert-butoxycarbonyl (Boc) group. The perdeuteration of the adamantane cage significantly increases its molecular weight compared to the unlabeled analog, which is the key feature for its use as an internal standard in mass spectrometry.



Property	Value	Reference(s)
IUPAC Name	tert-butyl N- (2,2,3,4,4,5,6,6,7,8,8,9,9,10,10 -pentadecadeuterio-1- adamantyl)carbamate	[1]
Synonyms	N-t-Boc-1-adamantylamine- d15, N-t-Butoxycarbonyl-1- adamantylamine-d15, N-t-Boc- 1-aminoadamantane-d15	[1]
Chemical Formula	C15H10D15NO2	[1]
Molecular Weight	266.46 g/mol	[1]
Unlabeled CAS Number	151476-40-3	[1]

Synthesis and Characterization

While specific, detailed peer-reviewed experimental protocols for the synthesis of **N-t-Boc-1-adamantylamine-d15** are not readily available, a plausible synthetic route can be extrapolated from established methods for the synthesis of amantadine and general deuteration techniques. The synthesis would likely involve two key stages: the deuteration of an adamantane precursor followed by the introduction of the Boc-protected amine group.

Proposed Experimental Protocol: Synthesis

Step 1: Perdeuteration of Adamantane

A common method for deuterating hydrocarbons is through hydrogen-deuterium (H/D) exchange catalysis.[2][3] This can be achieved using a strong acid catalyst in the presence of a deuterium source, such as deuterated sulfuric acid (D₂SO₄) or by using a metal catalyst like platinum.

- Materials: Adamantane, Deuterium oxide (D2O), Platinum(IV) oxide (PtO2).
- Procedure:



- In a high-pressure reactor, combine adamantane with a catalytic amount of PtO2.
- Add a significant excess of D₂O to the reactor.
- Seal the reactor and heat to a temperature of 150-200°C for 24-48 hours. The high temperature and pressure facilitate the H/D exchange on the adamantane skeleton.
- After cooling, the deuterated adamantane can be extracted with a non-polar solvent like cyclohexane.
- The solvent is then evaporated to yield adamantane-d16. The isotopic purity should be confirmed by mass spectrometry.[4]

Step 2: Bromination of Deuterated Adamantane

The perdeuterated adamantane can be functionalized at the bridgehead position via bromination.

- Materials: Adamantane-d16, Bromine (Br2).
- Procedure:
 - To a solution of adamantane-d16 in a suitable solvent (e.g., carbon tetrachloride), add an equimolar amount of bromine.
 - The reaction can be initiated by refluxing the mixture or by photochemical means.
 - The reaction progress can be monitored by GC-MS.
 - Upon completion, the excess bromine and solvent are removed under reduced pressure to yield 1-bromoadamantane-d15.

Step 3: Formation of N-(1-adamantyl-d15)acetamide

The bromo-derivative can be converted to the acetamide via a Ritter-type reaction.[5]

Materials: 1-bromoadamantane-d15, Acetonitrile, Sulfuric acid.



• Procedure:

- Dissolve 1-bromoadamantane-d15 in an excess of acetonitrile.
- Slowly add concentrated sulfuric acid to the mixture while cooling in an ice bath.
- Allow the reaction to stir at room temperature until completion.
- Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH) to precipitate the N-(1-adamantyl-d15)acetamide.
- Filter and dry the solid product.

Step 4: Hydrolysis to 1-Aminoadamantane-d15

The acetamide is then hydrolyzed to the free amine.

- Materials: N-(1-adamantyl-d15)acetamide, Sodium hydroxide, Ethanol.
- Procedure:
 - Reflux the acetamide in a solution of sodium hydroxide in aqueous ethanol.
 - After the reaction is complete, cool the mixture and extract the 1-aminoadamantane-d15
 with a suitable organic solvent (e.g., diethyl ether).
 - Dry the organic layer and evaporate the solvent.

Step 5: Boc Protection

The final step is the protection of the amine group with a tert-butoxycarbonyl group.

- Materials: 1-aminoadamantane-d15, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine,
 Dichloromethane.
- Procedure:
 - Dissolve 1-aminoadamantane-d15 in dichloromethane and add triethylamine.



- Add a solution of Boc2O in dichloromethane dropwise to the mixture at 0°C.
- Allow the reaction to warm to room temperature and stir overnight.
- Wash the reaction mixture with water and brine, then dry the organic layer and evaporate the solvent.
- The crude product can be purified by column chromatography to yield N-t-Boc-1adamantylamine-d15.

Characterization and Quality Control

The identity and purity of **N-t-Boc-1-adamantylamine-d15** are confirmed using a combination of analytical techniques.



Analytical Technique	Expected Observations
Mass Spectrometry (MS)	The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound (266.46 m/z). The fragmentation pattern will be characteristic of the adamantane cage and the Boc-protecting group. The isotopic purity can be determined by comparing the intensity of the desired mass peak with that of the unlabeled and partially labeled species.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy	The ¹ H NMR spectrum will show a significant reduction or absence of signals corresponding to the adamantane protons, while the signals for the t-butyl group of the Boc protector will be present. The ¹³ C NMR spectrum will show the characteristic signals for the adamantane cage and the Boc group, with potential splitting of the carbon signals due to coupling with deuterium.
High-Performance Liquid Chromatography (HPLC)	HPLC can be used to determine the chemical purity of the compound. A single major peak should be observed under appropriate chromatographic conditions.

Applications in Drug Development

The primary application of **N-t-Boc-1-adamantylamine-d15** is as a precursor for the synthesis of deuterated amantadine, which is used as an internal standard in bioanalytical methods.[8]

Internal Standard in LC-MS/MS Analysis

Deuterated internal standards are the gold standard in quantitative LC-MS/MS assays due to their similar chemical and physical properties to the analyte of interest. They co-elute with the analyte and experience similar matrix effects and ionization suppression, allowing for accurate correction of analytical variability.[9][10]



Experimental Protocol: Quantification of Amantadine in Human Plasma[9][11]

- Sample Preparation (Solid-Phase Extraction):
 - To 200 μL of plasma, add 20 μL of the internal standard working solution (containing deuterated amantadine, synthesized from N-t-Boc-1-adamantylamine-d15).
 - Vortex the sample.
 - Condition a solid-phase extraction (SPE) cartridge with methanol and then water.
 - Load the plasma sample onto the SPE cartridge.
 - Wash the cartridge with an acidic aqueous solution and then methanol.
 - Elute the analyte and internal standard with a basic methanolic solution.
 - Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.
- LC-MS/MS Conditions:
 - LC Column: C18 reversed-phase column.
 - Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
 - Mass Spectrometer: Triple quadrupole mass spectrometer.
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - MRM Transitions: Monitor the specific precursor to product ion transitions for both amantadine and its deuterated internal standard. For example, for amantadine m/z 152.1
 - → 135.1 and for a d6-amantadine internal standard m/z 158.0 → 141.1.[11]

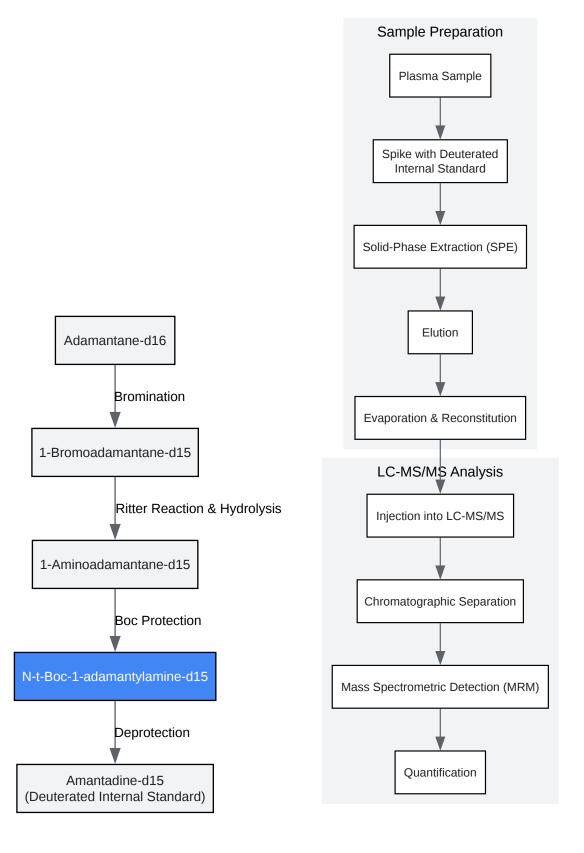


Parameter	Typical Value
LC Column	C18 (e.g., 150 mm × 4.6 mm, 4 μm)
Mobile Phase	Acetonitrile and 10 mM ammonium formate (pH 3.0) (80:20, v/v)
Flow Rate	0.5 - 1.0 mL/min
Injection Volume	5 - 20 μL
Ionization Mode	ESI Positive
Amantadine Transition	m/z 152.1 → 135.1
Deuterated IS Transition	Varies with deuteration level (e.g., d15- Amantadine: m/z 167.0 → 150.3)[6]

Visualizations

Logical Relationship: Role as an Intermediate





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